![molecular formula C17H19NO2 B2751607 2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1232827-00-7](/img/structure/B2751607.png)
2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol” is a versatile chemical compound with vast scientific potential. It is known for its perplexing structure and finds applications in various research fields due to its unique properties. The molecular formula of this compound is C17H19NO2, and it has a molecular weight of 269.34 .
Aplicaciones Científicas De Investigación
Theoretical and Experimental Investigation
A study by (Demircioğlu, Albayrak, & Büyükgüngör, 2014) investigated a similar molecule's structure and properties, including spectroscopic properties and vibrational frequencies. This research has implications for understanding the electronic properties and intramolecular interactions of such compounds.
Biomass Proxy in Geochemistry
Research by (Vane & Abbott, 1999) explored the use of methoxyphenols as proxies for terrestrial biomass, indicating their potential utility in studying chemical changes in lignin during hydrothermal alteration.
Photoreaction Studies
(Pelliccioli et al., 2001) studied the photorelease of HCl from a similar compound, revealing insights into the efficiency and pathways of photoenolization in different solvents.
Synthesis and Chemical Analysis
Research by (Dikusar, 2012) focused on the synthesis of related compounds, contributing to the chemical understanding and potential applications of these molecules in various fields.
Therapeutic Potential and Computational Modeling
(Tatlidil et al., 2022) explored the therapeutic potential of similar imines, incorporating computational modeling for structural exposition and molecular docking studies.
Electrochemical and Quantum Chemical Studies
In a study by (Hasanov, Sadıkoğlu, & Bilgiç, 2007), the efficiency of Schiff bases (including a similar compound) as steel-corrosion inhibitors was investigated, providing insights into their potential industrial applications.
Propiedades
IUPAC Name |
2-methoxy-6-[(3-propan-2-ylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)13-6-4-8-15(10-13)18-11-14-7-5-9-16(20-3)17(14)19/h4-12,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQTZUOJIVJKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


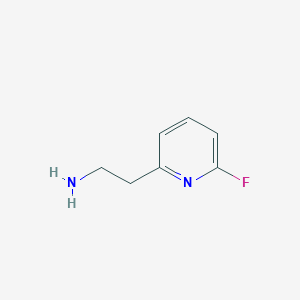
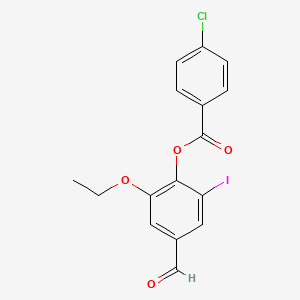
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide](/img/structure/B2751532.png)
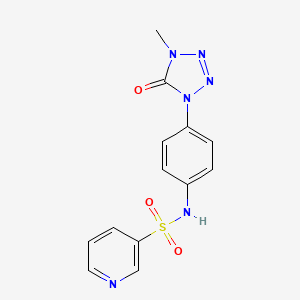
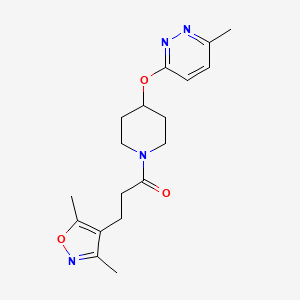

![3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B2751537.png)
![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

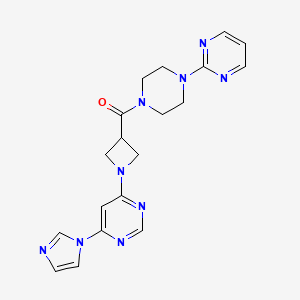

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-chlorobenzamide](/img/structure/B2751546.png)
